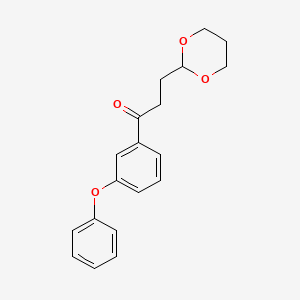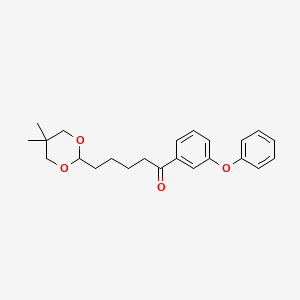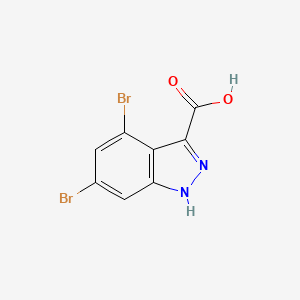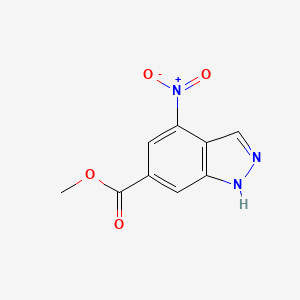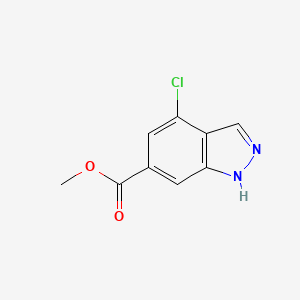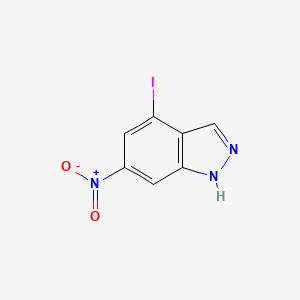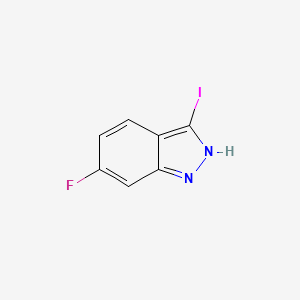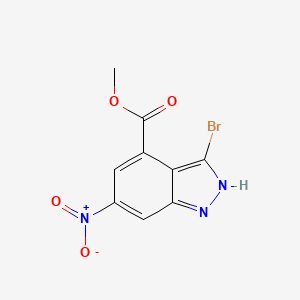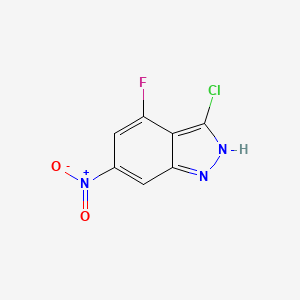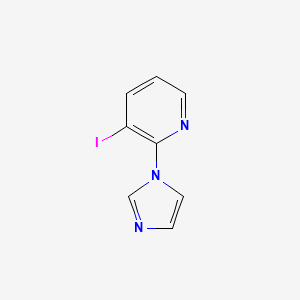
1-イミダゾリル-3-ヨードピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 112.13 g/mol .科学的研究の応用
抗真菌作用
1-イミダゾリル-3-ヨードピリジン: 誘導体は、真菌感染症の治療に有望な結果を示しています。 例えば、イミダゾール含有カルコンは、肺アスペルギルス症の原因となるアスペルギルス・フミガーツスに対して効果的です 。この用途は、特に免疫不全者の場合、アスペルギルス関連の呼吸器疾患の蔓延のために重要です。
抗菌作用
イミダゾール部分は、広範囲の抗菌作用を持つ様々な化合物の部分です。 この構造を持つ化合物は、公衆衛生上の懸念事項となっている抗生物質耐性に対処する新しい薬剤の開発に使用されてきました 。イミダゾール環の存在は、これらの薬剤の有効性を高める可能性があります。
抗炎症作用
イミダゾール誘導体は、抗炎症作用で知られています。これは、慢性炎症性疾患の治療法の開発において価値があります。 イミダゾールの構造的特徴は、炎症に関与する生物学的経路の調節を可能にします 。
抗腫瘍の可能性
イミダゾール系化合物の独特の構造は、その抗腫瘍活性に貢献しています。 これらの化合物は、癌細胞の特定の経路を標的にするように合成することができ、新規抗癌療法の開発のための道筋を提供します 。
抗ウイルス用途
イミダゾール化合物は、抗ウイルス療法に可能性を示しています。 ウイルス複製を妨げる能力は、新興および再興ウイルスによって引き起こされるものを含め、様々なウイルス感染症の治療のための候補としています 。
化学療法用途
イミダゾール環は、多くの化学療法剤に存在します。 それらはこれらの薬剤の作用機序において重要な役割を果たし、しばしばDNAまたは他の細胞標的と相互作用して癌細胞の増殖を阻害します 。
作用機序
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds can vary widely. They are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring
将来の方向性
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds, including potentially “2-(1H-Imidazol-1-yl)-3-iodopyridine”, could have a wide range of applications in the future.
生化学分析
Biochemical Properties
2-(1H-Imidazol-1-yl)-3-iodopyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in metalloenzymes and influencing their catalytic activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions in the enzyme’s active site.
Cellular Effects
The effects of 2-(1H-Imidazol-1-yl)-3-iodopyridine on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways . By affecting kinase activity, 2-(1H-Imidazol-1-yl)-3-iodopyridine can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Imidazol-1-yl)-3-iodopyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Furthermore, 2-(1H-Imidazol-1-yl)-3-iodopyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Imidazol-1-yl)-3-iodopyridine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-(1H-Imidazol-1-yl)-3-iodopyridine can lead to adaptive cellular responses, such as changes in enzyme expression levels and metabolic adjustments. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(1H-Imidazol-1-yl)-3-iodopyridine in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These dosage-dependent effects are critical for determining the safe and effective use of 2-(1H-Imidazol-1-yl)-3-iodopyridine in preclinical studies.
Metabolic Pathways
2-(1H-Imidazol-1-yl)-3-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of 2-(1H-Imidazol-1-yl)-3-iodopyridine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of 2-(1H-Imidazol-1-yl)-3-iodopyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(1H-Imidazol-1-yl)-3-iodopyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(1H-Imidazol-1-yl)-3-iodopyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences . For example, nuclear localization signals (NLS) can direct 2-(1H-Imidazol-1-yl)-3-iodopyridine to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting sequences (MTS) can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
2-imidazol-1-yl-3-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXDXNHGBMAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
